7-Chloro-1,2-dihydroisoquinolin-3(4H)-one
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Overview
Description
7-Chloro-1,2-dihydroisoquinolin-3(4H)-one is a chemical compound belonging to the isoquinoline family. Isoquinolines are heterocyclic aromatic organic compounds, known for their diverse biological activities and applications in medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-Chloro-1,2-dihydroisoquinolin-3(4H)-one typically involves the cyclization of appropriate precursors under specific conditions. One common method is the Pictet-Spengler reaction, where an aromatic amine reacts with an aldehyde or ketone in the presence of an acid catalyst.
Industrial Production Methods
Industrial production may involve optimizing the synthetic route for higher yields and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, potentially forming quinoline derivatives.
Reduction: Reduction reactions may yield dihydro derivatives with different substitution patterns.
Substitution: Halogen substitution reactions can introduce various functional groups at the chloro position.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or hydrogen in the presence of a catalyst.
Substitution: Nucleophilic substitution reactions often use reagents like sodium methoxide or potassium tert-butoxide.
Major Products
The major products depend on the specific reactions and conditions used. For example, oxidation may yield quinoline derivatives, while substitution reactions can introduce new functional groups.
Scientific Research Applications
Chemistry
In chemistry, 7-Chloro-1,2-dihydroisoquinolin-3(4H)-one is used as a building block for synthesizing more complex molecules, including pharmaceuticals and agrochemicals.
Biology
Biologically, isoquinoline derivatives are studied for their potential therapeutic effects, including anti-inflammatory, antimicrobial, and anticancer activities.
Medicine
In medicine, compounds related to this compound are investigated for their potential as drug candidates, particularly in treating neurological disorders and infections.
Industry
Industrially, these compounds may be used in the synthesis of dyes, pigments, and other specialty chemicals.
Mechanism of Action
The mechanism of action of 7-Chloro-1,2-dihydroisoquinolin-3(4H)-one depends on its specific interactions with biological targets. It may act by inhibiting enzymes, modulating receptor activity, or interfering with cellular signaling pathways.
Comparison with Similar Compounds
Similar Compounds
Isoquinoline: The parent compound, known for its aromatic properties.
1,2,3,4-Tetrahydroisoquinoline: A reduced form with different biological activities.
7-Bromo-1,2-dihydroisoquinolin-3(4H)-one: A similar compound with a bromine substituent.
Uniqueness
7-Chloro-1,2-dihydroisoquinolin-3(4H)-one is unique due to its specific chloro substitution, which can influence its reactivity and biological activity compared to other isoquinoline derivatives.
Properties
CAS No. |
113124-88-2 |
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Molecular Formula |
C9H8ClNO |
Molecular Weight |
181.62 g/mol |
IUPAC Name |
7-chloro-2,4-dihydro-1H-isoquinolin-3-one |
InChI |
InChI=1S/C9H8ClNO/c10-8-2-1-6-4-9(12)11-5-7(6)3-8/h1-3H,4-5H2,(H,11,12) |
InChI Key |
KVEBPBCIPKTOAR-UHFFFAOYSA-N |
Canonical SMILES |
C1C2=C(CNC1=O)C=C(C=C2)Cl |
Origin of Product |
United States |
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